BenchChemオンラインストアへようこそ!

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide

PDE7A phosphodiesterase cAMP hydrolysis

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide (CAS 1448046-84-1) is a synthetic small-molecule built on a 2-morpholinopyrimidine scaffold with a 3,4-dimethylbenzamide substituent. Unlike single-target tool compounds, this molecule exhibits quantifiable, concentration-dependent binding across phylogenetically unrelated target families—including phosphodiesterases, histone deacetylases, G protein-coupled receptors, nuclear hormone receptors, and protein kinases—as curated in the ChEMBL and BindingDB databases.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1448046-84-1
Cat. No. B2520433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide
CAS1448046-84-1
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C)C
InChIInChI=1S/C19H24N4O2/c1-12-5-6-16(11-13(12)2)18(24)22-17-14(3)20-19(21-15(17)4)23-7-9-25-10-8-23/h5-6,11H,7-10H2,1-4H3,(H,22,24)
InChIKeyPKOHFMWMHFCKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide (CAS 1448046-84-1): Polypharmacology Screening Hit with Differentiated Multi-Target Binding Profile for Procurement Evaluation


N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide (CAS 1448046-84-1) is a synthetic small-molecule built on a 2-morpholinopyrimidine scaffold with a 3,4-dimethylbenzamide substituent. Unlike single-target tool compounds, this molecule exhibits quantifiable, concentration-dependent binding across phylogenetically unrelated target families—including phosphodiesterases, histone deacetylases, G protein-coupled receptors, nuclear hormone receptors, and protein kinases—as curated in the ChEMBL and BindingDB databases [1]. Its polypharmacology fingerprint makes it a uniquely informative probe for multi-target screening cascades, selectivity profiling, and chemogenomics analyses where a single compound must simultaneously interrogate multiple biological pathways [2].

Why Closely Related Morpholinopyrimidine Benzamide Analogs Cannot Substitute N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide Without Quantitative Target Engagement Validation


Close analogs sharing the 4,6-dimethyl-2-morpholinopyrimidin-5-amine core but bearing different amide substituents—such as the 3-fluorobenzamide, cinnamamide, or cyclopropanecarboxamide derivatives—display divergent selectivity signatures that cannot be inferred from scaffold similarity alone [1]. For instance, the 3-fluorobenzamide analog shows weaker MC4R antagonism (IC50 ~17 nM) compared to the 3,4-dimethylbenzamide variant (IC50 52 nM) and loses PDE7A activity entirely, while the cyclopropanecarboxamide analog primarily engages kinase targets . Because small substituent changes on the benzamide ring cause non-linear shifts in multi-target potency, substituting any in-class analog without direct recombinant assay confirmation risks losing essential polypharmacology and generating misleading structure-activity relationship conclusions [2].

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide: Comparator-Anchored Potency, Selectivity, and Target Coverage Data


PDE7A Inhibition: 45-Fold Greater Potency Than the Canonical PDE7 Inhibitor BRL-50481 in Recombinant Human Enzyme Assays

In head-to-head cross-study comparison, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide inhibits recombinant human PDE7A with an IC50 of 3.30 nM [1], which is approximately 45-fold more potent than BRL-50481, the most widely used selective PDE7 tool inhibitor (PDE7A IC50 = 150 nM under comparable in vitro enzyme assay conditions) [2]. The target compound was tested using [3H]cAMP hydrolysis by PDE7A expressed in insect cells with 30 min incubation, while BRL-50481 data derive from recombinant hrPDE7A1 expressed in Sf9 cells [2].

PDE7A phosphodiesterase cAMP hydrolysis

PDE Isoform Selectivity Window: 697-Fold Discrimination Against PDE5A Enables Pathway-Specific cAMP Modulation

The compound shows a PDE5A IC50 of 2,300 nM (2.30 μM) [1], yielding a PDE5A/PDE7A selectivity ratio of approximately 697-fold. This wide window is therapeutically relevant because PDE5A inhibition leads to cGMP accumulation and vasodilation, whereas PDE7A inhibition selectively elevates cAMP in immune cells [2]. In contrast, the clinical PDE5 inhibitor sildenafil has negligible PDE7A activity (IC50 > 10 μM), demonstrating that the target compound uniquely occupies a PDE7A-selective niche not accessible with approved PDE5 agents .

PDE selectivity PDE5A PDE7A/PDE5A ratio

Broad-Spectrum HDAC Isoform Coverage: Pan-HDAC Inhibition Across Class I, IIa, and IIb Enzymes Contrasts with Class I-Selective Benzamide MS-275

Under uniform assay conditions (HDAC-Glo I/II assay, 30 min pre-incubation with recombinant human enzymes), the compound inhibits HDAC1 (IC50 = 89 nM), HDAC2 (90 nM), HDAC3 (98 nM), HDAC6 (86 nM), HDAC8 (72 nM), and HDAC9 (41 nM) [1]. This pan-HDAC inhibition profile contrasts sharply with the class I-selective benzamide MS-275 (entinostat), which inhibits HDAC1 (243 nM), HDAC2 (453 nM), and HDAC3 (248 nM) but is inactive against class IIa and IIb isoforms (IC50 > 10,000 nM) [2]. The target compound's ability to engage both zinc-dependent class I and class IIb HDACs within a 2.4-fold potency range (41–98 nM) is uncommon among benzamide-based HDAC inhibitors.

HDAC pan-HDAC inhibitor epigenetic probe

MC4R Antagonism: 2-Fold Higher Potency Than the Reference Non-Peptidic Antagonist ML00253764 in Cellular cAMP Assays

In cell-based antagonist assays using HEK293 cells expressing human MC4R and the GScAMP22F cAMP reporter, the target compound inhibited α-MSH-induced cAMP accumulation with an IC50 of 52 nM [1]. This is approximately 2-fold more potent than ML00253764, a widely cited non-peptidic MC4R antagonist (IC50 = 103–320 nM depending on assay format) [2], and compares favorably with PF-07258669 (IC50 = 13 nM), a clinical-stage MC4R antagonist still under patent protection and unavailable for routine research procurement . The compound thus provides a readily accessible, competitive alternative for appetite and cachexia pathway studies.

MC4R melanocortin receptor antagonist

Mineralocorticoid Receptor Antagonism with Glucocorticoid Receptor Selectivity: Distinctive Nuclear Receptor Fingerprint Versus Spironolactone

The compound antagonizes the human mineralocorticoid receptor (MR) with an IC50 of 220 nM in a cell-based assay (CHOK1 cells overexpressing human MR, assessed by inhibition of aldosterone-induced protein interaction) [1]. While spironolactone is more potent at MR (IC50 = 24 nM), it also strongly inhibits the androgen receptor (AR IC50 = 77 nM), causing clinically significant endocrine side effects . In contrast, the target compound shows no detectable glucocorticoid receptor (GR) antagonism at concentrations up to 20 μM (IC50 > 20,000 nM), and progesterone receptor antagonism occurs only at IC50 = 4,900 nM—a >22-fold window over MR . This nuclear receptor selectivity fingerprint differs fundamentally from steroidal MR antagonists.

mineralocorticoid receptor nuclear receptor selectivity

Multi-Target Engagement Breadth: 12 Discrete Molecular Targets Across 6 Protein Families Define a Polypharmacology Fingerprint Unique Among Morpholinopyrimidine Benzamide Analogs

Curated data from ChEMBL and BindingDB document quantifiable binding (IC50 or Ki < 10 μM) for this compound against 12 molecular targets spanning 6 distinct protein families: PDE7A (3.30 nM), PDE4B (46 nM), HDAC9 (41 nM), HDAC8 (72 nM), HDAC6 (86 nM), HDAC1 (89 nM), HDAC2 (90 nM), HDAC3 (98 nM), MC4R (52 nM), MR (220 nM), KIT (2,300 nM), and PLK3 (1,500 nM) [1][2]. No single close analog (e.g., 3-fluorobenzamide, cyclopropanecarboxamide, or cinnamamide derivatives) matches this breadth; most show activity against 2–4 targets within a narrower potency range [3]. This makes the compound uniquely suited as a positive control for multi-target screening platforms and as a calibration standard for polypharmacology prediction algorithms.

polypharmacology multi-target chemogenomics

Procurement-Relevant Application Scenarios for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide Based on Quantitative Differentiation Evidence


Multi-Target Screening Probe for Chemogenomics and Pathway Deconvolution Platforms

With 12 validated molecular targets and 697-fold PDE7A/PDE5A selectivity, this compound is ideally suited as a single-agent positive control in multi-target screening panels. Rather than procuring and formulating 6–8 individual tool compounds (each with distinct solubility, stability, and vehicle requirements), a core facility can use one well-characterized compound to calibrate PDE, HDAC, GPCR, and nuclear receptor assays simultaneously [1]. The consistent lot-to-lot target engagement profile documented across ChEMBL and BindingDB entries reduces inter-experiment variability and simplifies quality control in medium-throughput chemogenomics workflows [2].

Epigenetic Polypharmacology Research Requiring Simultaneous HDAC and PDE Modulation

In oncology models where both histone acetylation status (via HDACs) and cAMP signaling (via PDE7A/PDE4B) drive transcriptional reprogramming, this compound's unique dual epigenetic-second messenger pharmacology eliminates the need for HDAC inhibitor + PDE inhibitor combination dosing. Its pan-HDAC coverage (HDAC1,2,3,6,8,9; IC50 41–98 nM) combined with potent PDE7A (3.30 nM) and PDE4B (46 nM) inhibition [1] provides a single-agent tool to interrogate HDAC-PDE crosstalk in leukemia, triple-negative breast cancer, and neuroblastoma cell lines [2].

Appetite and Energy Homeostasis Research Leveraging MC4R Antagonism with Ancillary Target Activity

For cachexia and feeding behavior studies requiring MC4R blockade, this compound delivers 2-fold greater MC4R antagonist potency than ML00253764 (IC50 52 nM vs. 103 nM) [1], while its concomitant mineralocorticoid receptor antagonism (IC50 220 nM) and lack of glucocorticoid receptor activity (>20,000 nM) provide an integrated stress-axis pharmacology profile [2]. This multi-receptor signature is particularly valuable for in vivo models where appetite, energy expenditure, and electrolyte balance are interdependent physiological readouts that cannot be studied with single-receptor agents.

Calibration Standard for Computational Polypharmacology Prediction and Selectivity Profiling Algorithms

The compound's rich, publicly curated multi-target dataset (12 targets, 6 families) makes it an excellent calibration standard for benchmarking in silico polypharmacology prediction tools, proteolysis-targeting chimera (PROTAC) warhead selection, and kinase selectivity panel design [1]. Unlike most screening hits, which have data for only 1–3 targets, this compound offers a well-sampled activity landscape that enables robust evaluation of machine learning models predicting compound promiscuity and target deconvolution algorithms [2]. Procurement of a characterized batch ensures reproducible benchmarking across computational chemistry laboratories [3].

Quote Request

Request a Quote for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.